2-Methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol
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Overview
Description
2-Methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol is an organic compound that belongs to the class of quinolinols This compound is characterized by its complex structure, which includes a quinoline core substituted with methyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-methylquinolin-8-ol with 6-methylpyridin-2-ylamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: A related compound with similar structural features but different chemical properties.
2-Methyl-6-(6-methylpyridin-2-yl)pyridine: Another similar compound used in coordination chemistry.
2-Amino-6-methylpyridine: A simpler pyridine derivative with distinct applications.
Uniqueness
2-Methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. This versatility makes it valuable in multiple research fields.
Properties
IUPAC Name |
2-methyl-7-[(6-methylpyridin-2-yl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-14-6-4-8-19(24-14)22(27-20-9-5-7-15(2)25-20)18-13-12-17-11-10-16(3)26-21(17)23(18)28/h4-13,22,28H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYVTSSHEZTLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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